molecular formula C17H12O3 B11856240 2-(Benzyloxy)naphthalene-1,4-dione CAS No. 55700-01-1

2-(Benzyloxy)naphthalene-1,4-dione

Cat. No.: B11856240
CAS No.: 55700-01-1
M. Wt: 264.27 g/mol
InChI Key: WKPLBYROQOFCMV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)naphthalene-1,4-dione is an organic compound derived from naphthalene It features a benzyloxy group attached to the naphthalene ring, specifically at the 2-position, and a quinone structure at the 1,4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)naphthalene-1,4-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The quinone structure can be further oxidized to form more complex quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Scientific Research Applications

2-(Benzyloxy)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)naphthalene-1,4-dione involves its interaction with cellular components. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound potentially useful as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)naphthalene-1,4-dione is unique due to the presence of the benzyloxy group, which can influence its reactivity and biological activity. This structural feature can enhance its solubility in organic solvents and potentially improve its interaction with biological targets.

Properties

CAS No.

55700-01-1

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

2-phenylmethoxynaphthalene-1,4-dione

InChI

InChI=1S/C17H12O3/c18-15-10-16(20-11-12-6-2-1-3-7-12)17(19)14-9-5-4-8-13(14)15/h1-10H,11H2

InChI Key

WKPLBYROQOFCMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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